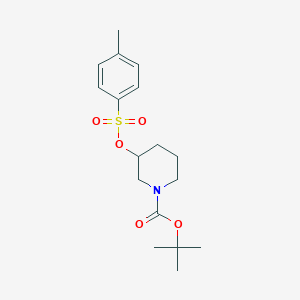

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOKKOPKFKENHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607554 | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85275-46-3 | |

| Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85275-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate, a key building block in medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a tosyloxy group at the 3-position. The tosyloxy group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.

Chemical Structure:

-

IUPAC Name: tert-butyl 3-[(4-methylphenyl)sulfonyloxy]piperidine-1-carboxylate

-

Molecular Formula: C₁₇H₂₅NO₅S[1]

-

CAS Number: 85275-46-3[1]

-

Molecular Weight: 355.45 g/mol [1]

The precise three-dimensional structure can be visualized as a chair conformation of the piperidine ring, with the bulky tert-butoxycarbonyl and tosyloxy groups occupying equatorial positions to minimize steric hindrance.

Physicochemical Properties:

| Property | Value |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not reported (Isomer: 96.0 to 100.0 °C) |

| Boiling Point | Not reported (Isomer: 475.3±38.0 °C, predicted) |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data:

Detailed spectroscopic data for the 3-tosyloxy isomer is not widely published. However, the expected characteristic signals are:

-

¹H NMR: Signals corresponding to the protons of the piperidine ring, the tert-butyl group (a sharp singlet around 1.4 ppm), the aromatic protons of the tosyl group (two doublets in the aromatic region), and the methyl group of the tosyl group (a singlet around 2.4 ppm).

-

¹³C NMR: Carbon signals for the piperidine ring, the tert-butyl group, and the tosyl group.

-

IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O), the carbonyl group (C=O) of the Boc protector, and C-O bonds.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alcohol precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from standard tosylation methods for alcohols.

Materials:

-

tert-Butyl 3-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

The tosyloxy group at the 3-position of the piperidine ring makes this compound a versatile intermediate for the synthesis of various substituted piperidine derivatives. These derivatives are common scaffolds in a wide range of biologically active molecules.

Role as a Key Building Block:

The compound serves as an electrophilic substrate for the introduction of various nucleophiles at the C3 position of the piperidine ring. This allows for the synthesis of libraries of compounds for screening against various biological targets.

Exemplary Synthetic Application Workflow:

The following diagram illustrates a general workflow where this compound is used to synthesize a substituted piperidine derivative, which can then be further elaborated into a potential drug candidate.

Caption: General workflow for the use of the title compound in drug discovery.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

-

Store in a dry, well-ventilated place. Keep container tightly closed.

-

It is highly recommended to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its utility in medicinal chemistry stems from the presence of the Boc-protected nitrogen and the reactive tosyloxy group, which allows for the facile introduction of a wide range of substituents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization in their drug discovery and development endeavors.

References

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical identifiers, physical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics.

Core Identifiers and Chemical Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a tosyl group on the hydroxyl function at the 3-position. The tosyl group serves as an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 85275-46-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₂₅NO₅S |

| Molecular Weight | 355.45 g/mol |

| PubChem CID | 20468243 |

| InChI | InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 |

| InChIKey | SKOKKOPKFKENHX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value (for 4-tosyloxy isomer) |

| Melting Point | 96.0 to 100.0 °C |

| Boiling Point (Predicted) | 475.3 ± 38.0 °C |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the hydroxyl group.

Synthesis Workflow

Caption: Synthetic pathway from 3-hydroxypiperidine to the target compound.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is adapted from analogous syntheses of Boc-protected piperidines.

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypiperidine in a suitable organic solvent such as dichloromethane or a mixture of ethanol and water.

-

Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which can be purified further by column chromatography if necessary.

Experimental Protocol: Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is based on the general and widely used method for the tosylation of alcohols.

-

Reaction Setup: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in a dry aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water or ice. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.

Applications in Drug Discovery and Development

The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs. The functionalization of this ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. This compound is a valuable intermediate in this context. The tosylate group at the 3-position acts as an efficient leaving group, enabling the introduction of various nucleophiles to create a diverse library of 3-substituted piperidine derivatives.

The chiral precursor, (S)-1-Boc-3-hydroxypiperidine, is a known key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. The tosylated derivative allows for further chemical modifications and the development of new drug candidates.

Logical Relationship in Drug Development

Caption: The role of the title compound as an intermediate in drug discovery.

Safety and Handling

While specific GHS hazard data for this compound is provided by some suppliers, it is prudent to also consider the safety information of its precursors and related compounds. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Information

| Compound | GHS Pictograms | Hazard Statements |

| This compound | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (Precursor) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| tert-Butyl 3-oxopiperidine-1-carboxylate (Related Compound) | H315: Causes skin irritation. H319: Causes serious eye irritation. |

Conclusion

This compound is a strategically important building block for the synthesis of complex piperidine-containing molecules. Its utility in creating diverse chemical libraries for drug discovery is well-established. The synthetic protocols outlined in this guide are robust and widely applicable, providing a solid foundation for its use in research and development. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

The Pivotal Role of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Modern Organic Synthesis: An In-depth Technical Guide

For Immediate Release

In the landscape of complex organic synthesis, particularly in the realm of pharmaceutical development, the strategic use of versatile building blocks is paramount. Among these, tert-butyl 3-(tosyloxy)piperidine-1-carboxylate has emerged as a crucial intermediate, prized for its role in the stereoselective introduction of the piperidine moiety, a privileged scaffold in numerous bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a chiral piperidine derivative, serves as a powerful electrophile for the construction of carbon-nitrogen and carbon-oxygen bonds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, while the tosylate group at the C3 position acts as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes it an ideal synthon for the asymmetric synthesis of complex nitrogen-containing heterocycles.

Synthesis of the Precursor: tert-Butyl 3-hydroxypiperidine-1-carboxylate

The synthesis of this compound begins with its precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. Enantiomerically pure forms of this precursor are accessible through several synthetic strategies, primarily chemical resolution and asymmetric synthesis.

Chemical Resolution: Racemic 3-hydroxypiperidine can be resolved using chiral resolving agents like tartaric acid derivatives or camphorsulfonic acid. The resolved amine is then protected with a Boc group to yield the desired enantiomer of tert-butyl 3-hydroxypiperidine-1-carboxylate.[1]

Asymmetric Synthesis: A notable asymmetric route starts from the natural amino acid L-glutamic acid. This multi-step synthesis involves esterification, Boc-protection, reduction of the carboxylic acid moieties to alcohols, and subsequent cyclization to form the chiral piperidine ring. Another approach involves the asymmetric reduction of a ketone precursor using a ketoreductase, offering a green and highly efficient alternative.[1]

Tosylation: Activation of the Hydroxyl Group

The hydroxyl group of tert-butyl 3-hydroxypiperidine-1-carboxylate is activated by conversion to a tosylate. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, and often with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in an aprotic solvent like dichloromethane at reduced temperatures to control selectivity and minimize side reactions.

Core Reactivity: Nucleophilic Substitution

The primary role of this compound in organic synthesis is as an electrophile in SN2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at the C3 position of the piperidine ring.

Reactions with Amine Nucleophiles

A significant application is the reaction with primary and secondary amines to form 3-amino-piperidine derivatives. These products are valuable building blocks for the synthesis of pharmaceuticals. For instance, the reaction of a related ditosylate with various amines has been shown to proceed in good yields, demonstrating the feasibility of this approach. The reaction typically occurs with inversion of stereochemistry at the C3 position, providing a reliable method for controlling the stereochemical outcome.

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Cyclohexylamine | (S)-tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate | 74 | |

| Benzylamine | (S)-tert-butyl 3-(benzylamino)piperidine-1-carboxylate | 82 | |

| Morpholine | (S)-tert-butyl 3-morpholinopiperidine-1-carboxylate | 78 |

Table 1: Examples of Nucleophilic Substitution with Amines on a Related Ditosylate Precursor.

Applications in Drug Development

The 3-aminopiperidine scaffold is a key structural motif in a variety of approved pharmaceutical agents. The stereoselective synthesis of this moiety is often a critical step in the overall drug synthesis. This compound serves as a valuable intermediate in the synthesis of precursors to drugs such as:

-

Alogliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The chiral 3-aminopiperidine unit is a core component of its structure.

-

Linagliptin: Another DPP-4 inhibitor where the 3-aminopiperidine moiety plays a crucial role in its binding to the enzyme.

The use of enantiomerically pure this compound allows for the direct and controlled introduction of the required stereocenter, streamlining the synthesis of these complex drug molecules.

Experimental Protocols

General Procedure for the Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (0.1-0.2 M) at 0 °C under an inert atmosphere is added triethylamine (1.5-2.0 eq.), followed by p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise. A catalytic amount of 4-dimethylaminopyridine (0.1 eq.) can also be added. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with an Amine

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF is added the amine nucleophile (1.5-3.0 eq.) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.). The reaction mixture is heated to 60-100 °C and stirred for 12-48 hours, while monitoring the progress by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired 3-aminopiperidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity and the stereochemical control it offers in nucleophilic substitution reactions make it an indispensable tool for the construction of complex piperidine-containing molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is essential for the efficient and stereoselective synthesis of next-generation therapeutics.

References

Introduction: The Strategic Importance of N-Boc Protected Piperidine Derivatives

An In-depth Technical Guide to N-Boc Protected Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties to drug candidates, such as enhanced solubility, metabolic stability, and the capacity to cross the blood-brain barrier. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer and antiviral agents to treatments for central nervous system (CNS) disorders.

To effectively utilize the piperidine scaffold in multi-step syntheses, protection of the ring's nitrogen atom is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose. The N-Boc group provides exceptional stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while allowing for facile removal under acidic conditions. This controlled reactivity makes N-Boc protected piperidine derivatives highly versatile and indispensable building blocks for constructing complex, biologically active molecules.

This guide provides a technical overview of the synthesis, applications, and key experimental protocols related to N-Boc protected piperidine derivatives, tailored for professionals in chemical research and pharmaceutical development.

Synthesis and Functionalization

The synthesis of diverse piperidine derivatives typically begins with the protection of the nitrogen atom, followed by the strategic functionalization of the piperidine ring.

N-Boc Protection of Piperidine

The introduction of the Boc group is a fundamental first step. This is most commonly achieved by reacting the piperidine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.

Caption: General workflow for N-Boc protection of a piperidine.

Functionalization of the N-Boc Piperidine Ring

With the nitrogen protected, the piperidine ring can undergo various transformations. N-Boc-4-hydroxypiperidine and its oxidized form, N-Boc-4-oxopiperidine, are common and versatile starting materials.

Experimental Protocol: Oxidation of N-Boc-4-hydroxypiperidine

This protocol describes the conversion of the hydroxyl group to a ketone, creating a key intermediate for further derivatization, such as reductive amination.

-

Materials: N-Boc-4-hydroxypiperidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous NaHCO₃, Saturated aqueous Na₂S₂O₃.

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxopiperidine.

-

Experimental Protocol: Reductive Amination of N-Boc-4-oxopiperidine

This protocol outlines the synthesis of an N-substituted piperidine derivative, a common strategy for introducing molecular diversity.

Caption: Pathway for reductive amination of N-Boc-4-oxopiperidine.

-

Materials: N-Boc-4-oxopiperidine, Primary amine (e.g., benzylamine), 1,2-Dichloroethane (DCE), Sodium triacetoxyborohydride (STAB), Acetic acid, Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄.

-

Procedure:

-

To a solution of N-Boc-4-oxopiperidine (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid. Stir for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Reaction | Starting Material | Product | Yield | ¹H NMR (CDCl₃, δ ppm) | Reference |

| Oxidation | N-Boc-4-hydroxypiperidine | N-Boc-4-oxopiperidine | 90-95% | 3.68 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H) | |

| N-Boc Protection | Diethyl (2S)-2-aminopentanedioate | Diethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioate | 92% | Not specified |

Applications in Drug Development

The N-Boc piperidine scaffold is a privileged structure in pharmacology due to its favorable properties.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, making it a common feature in antipsychotics and antidepressants.

-

Kinase Inhibitors: It serves as a central scaffold to orient functional groups that interact with kinase active sites. For example, it is a key starting material for certain Janus kinase (JAK) inhibitors used in treating autoimmune diseases.

-

Oncology and Pain Management: The versatility of the piperidine ring allows for the creation of diverse molecular shapes and the introduction of various functional groups, making it a cornerstone in the development of drugs for cancer and pain.

N-Boc Deprotection: Releasing the Active Amine

The removal of the Boc group is a critical final step in many synthetic sequences to unmask the piperidine nitrogen, which is often essential for biological activity or further derivatization. Acid-catalyzed hydrolysis is the most common method.

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc removal.

-

Materials: N-Boc protected piperidine derivative, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Saturated aqueous NaHCO₃.

-

Procedure:

-

Dissolve the N-Boc protected derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by carefully adding saturated aqueous NaHCO₃ until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to yield the deprotected amine.

-

Experimental Protocol: Deprotection using HCl in Dioxane

This method is also widely used and often yields a hydrochloride salt that can be easily isolated by precipitation.

-

Materials: N-Boc protected piperidine derivative, 4M HCl in dioxane, Diethyl ether.

-

Procedure:

-

Dissolve the N-Boc protected derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

-

Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.

-

Stir for 1-3 hours. Often, the hydrochloride salt of the product will precipitate.

-

Upon completion (monitored by TLC/LC-MS), the product can be collected by filtration, often after adding diethyl ether to facilitate precipitation.

-

Wash the solid with diethyl ether and dry to obtain the final amine salt.

-

| Method | Reagents | Solvent | Key Considerations | Reference |

| Standard Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly effective, but TFA can be harsh. Work-up requires careful neutralization. | |

| Salt Formation | 4M HCl in Dioxane | Dioxane or Methanol | Often provides the product as a crystalline HCl salt, simplifying isolation. | |

| Thermal | Heat (e.g., 225°C) | High-boiling solvent or neat | Avoids acidic reagents, useful for acid-sensitive substrates. Can be performed under continuous flow conditions. | |

| Mild Lewis Acid | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Milder conditions for compounds with other acid-labile groups. Reaction times can be longer. |

Considerations for Deprotection: The choice of deprotection method is critical, especially when other acid-sensitive functional groups (e.g., esters, acetals) are present in the molecule. Harsh acidic conditions can lead to their degradation. In such cases, milder methods or alternative protecting groups should be considered.

Analytical and Characterization Techniques

The synthesis and purification of N-Boc piperidine derivatives require robust analytical monitoring and characterization.

| Technique | Abbreviation | Purpose | Reference(s) |

| Thin Layer Chromatography | TLC | Rapid monitoring of reaction progress and purity assessment. | |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Monitoring reaction completion and confirming the mass of the desired product. | |

| Nuclear Magnetic Resonance Spectroscopy | ¹H, ¹³C NMR | Structural elucidation and confirmation of the final compound. | |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of key functional groups (e.g., C=O stretch of the Boc group). | |

| High-Resolution Mass Spectrometry | HRMS | Provides an exact mass measurement for elemental composition confirmation. |

Conclusion

N-Boc protected piperidine derivatives are foundational building blocks in the synthesis of pharmaceuticals. Their stability, coupled with the ease of Boc group removal, allows for controlled and regioselective modifications of the piperidine core. A thorough understanding of the synthetic routes, functionalization reactions, and deprotection strategies is essential for researchers and scientists aiming to leverage this versatile scaffold in the design and development of novel therapeutic agents. The careful selection of experimental protocols and analytical techniques is critical to ensure the efficient and successful synthesis of these high-value chemical intermediates.

An In-depth Technical Guide on the Synthesis and Use of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereospecific configuration and the presence of a good leaving group (tosylate) make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This technical guide provides a comprehensive overview of its synthesis and application, including detailed experimental protocols and quantitative data.

Synthesis of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

The synthesis of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is typically achieved through the tosylation of its corresponding alcohol precursor, (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. This reaction involves the activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base to facilitate the formation of the tosylate ester.

Experimental Protocol: Tosylation of (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is a standard procedure for the tosylation of alcohols.

Materials:

-

(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equivalent) is prepared in anhydrous dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

Triethylamine (1.5 equivalents) or pyridine is added to the solution.

-

p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with water and brine solution.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | [1] |

| Reagents | p-Toluenesulfonyl chloride, Triethylamine/Pyridine | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 4 hours (monitored by TLC) | [1] |

| Purity | >95% (after purification) | [2] |

Use of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Synthesis

The primary application of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is as an electrophile in nucleophilic substitution reactions. The tosylate group serves as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at the C3 position of the piperidine ring with inversion of stereochemistry. This is a critical step in the synthesis of many pharmaceutical agents.

A prominent example is the synthesis of an intermediate for Ibrutinib, where the tosylate is displaced by the nitrogen atom of a pyrazole derivative.

Experimental Protocol: Nucleophilic Substitution with a Pyrazole Derivative

This protocol outlines the reaction of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key step in the synthesis of Ibrutinib.

Materials:

-

(R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

-

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3]

-

Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a reaction vessel under an inert atmosphere, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent) and cesium carbonate (2.2 equivalents) are dissolved in anhydrous DMF.

-

(R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate (4.0 equivalents) is added to the mixture.

-

The reaction mixture is heated to 90 °C and stirred for several hours, with progress monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, is purified by silica gel column chromatography.[4]

| Parameter | Value/Condition | Reference |

| Electrophile | (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate | [4] |

| Nucleophile | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [3][4] |

| Base | Cesium Carbonate | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Temperature | 90 °C | [4] |

| Yield | 70% | [4] |

Visualizing the Synthetic Workflow

The synthesis and subsequent reaction of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate can be visualized as a straightforward synthetic workflow.

Caption: Synthetic workflow for the preparation and subsequent nucleophilic substitution of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate.

Logical Relationship of Key Components

The relationship between the starting material, intermediate, and final product highlights the importance of the tosylate as a key reactive intermediate.

Caption: Logical relationship of key reactants and products in the synthesis of a functionalized piperidine.

References

A Researcher's Guide to the Synthetic Utility of tert-Butyl 3-(Tosyloxyl)piperidine-1-carboxylate

An In-depth Technical Review for Chemical and Pharmaceutical Development Professionals

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is a pivotal chiral building block in modern organic synthesis, particularly valued in the construction of complex pharmaceutical agents.[1][2] Its strategic combination of a bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an excellent tosylate leaving group at the 3-position makes it a versatile substrate for a range of chemical transformations. This guide provides a detailed exploration of its primary reactions, complete with experimental methodologies, tabulated data, and mechanistic diagrams to support its application in drug discovery and development.

Nucleophilic Substitution: The Cornerstone of Versatility

The most prominent reaction pathway for this compound is the SN2 displacement of the tosylate group. This reaction allows for the stereospecific introduction of a wide variety of nucleophiles, leading to a diverse array of 3-substituted piperidine derivatives.

dot

Caption: General pathway for SN2 reactions.

Azide Substitution: A Gateway to Aminopiperidines

A frequent and highly efficient transformation is the reaction with sodium azide to produce tert-butyl 3-azidopiperidine-1-carboxylate. This azide intermediate is a stable and safe precursor to the corresponding amine, which is a common motif in pharmacologically active molecules.[3]

Experimental Protocol: Synthesis of tert-Butyl 3-Azidopiperidine-1-carboxylate

In a representative procedure, this compound is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide is added in excess, and the mixture is heated. The reaction progress is monitored by a suitable chromatographic technique (TLC or LC-MS). After completion, an aqueous workup followed by extraction with an organic solvent yields the desired azide product.

| Nucleophile | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azide (N₃⁻) | Sodium Azide (1.5 eq) | DMF | 80-90 | 6-12 | ~95 |

Reduction of Azide to Primary Amine

The subsequent reduction of the azide to tert-butyl 3-aminopiperidine-1-carboxylate is cleanly achieved through catalytic hydrogenation. This two-step sequence is often preferred over direct amination to avoid potential side reactions. A known method involves the reduction of tert-butyl 3-azidopiperidine-1-carboxylate to produce tert-butyl 3-aminopiperidine-1-carboxylate.[3]

Experimental Protocol: Synthesis of tert-Butyl 3-Aminopiperidine-1-carboxylate

The azide intermediate is dissolved in a protic solvent like methanol or ethanol. A palladium on carbon catalyst (5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to provide the pure amine.

dot

Caption: Two-step synthesis of the 3-amino-piperidine derivative.

Reactions with Other Nucleophiles

The synthetic utility extends to other nucleophiles, enabling the introduction of carbon and other heteroatom substituents at the 3-position.

| Nucleophile | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanide (CN⁻) | Sodium Cyanide (1.2 eq) | DMSO | 90-100 | 12-24 | 70-80 |

| Morpholine | Morpholine (2.0 eq), K₂CO₃ | ACN | Reflux | 16-24 | 65-75 |

Elimination Reactions: Accessing Unsaturation

When subjected to a strong, sterically hindered base, this compound undergoes an E2 elimination reaction to furnish N-Boc-1,2,3,4-tetrahydropyridine. Potassium tert-butoxide (t-BuOK) is the reagent of choice for this transformation, as its bulkiness favors proton abstraction over nucleophilic attack, leading to the less substituted "Hofmann" alkene product.[4][5][6]

dot

Caption: E2 elimination pathway using a sterically hindered base.

Experimental Protocol: Synthesis of N-Boc-1,2,3,4-tetrahydropyridine

To a solution of the tosylate in an aprotic solvent like tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water, and the product is extracted. Purification by column chromatography typically affords the desired tetrahydropyridine.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium tert-butoxide | THF | 0 to RT | 2-6 | 80-90 |

Conclusion

This compound is a demonstrably valuable intermediate for the synthesis of functionalized piperidines. Its well-defined reactivity allows for predictable outcomes in both nucleophilic substitution and elimination reactions. The methodologies and data compiled in this guide underscore its importance and provide a practical framework for its use in the synthesis of novel chemical entities for pharmaceutical and scientific research.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

The Pivotal Role of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Medicinal Chemistry: A Guide to Application and Protocol

Introduction: In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structural motif, integral to a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a valuable component in the design of molecules with high affinity and selectivity for biological targets. Among the many functionalized piperidine building blocks, tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate has emerged as a critical intermediate, particularly for the synthesis of chiral 3-substituted piperidines. The tosyl group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups with high efficiency and stereochemical control. This document provides detailed application notes and protocols for the use of this versatile reagent in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound is a key building block for the synthesis of a diverse range of 3-substituted piperidine derivatives. Its utility stems from the presence of the tosylate group, a good leaving group, which facilitates nucleophilic substitution (SN2) reactions. This allows for the introduction of various functionalities at the C-3 position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its interference in the substitution reaction and enabling subsequent deprotection under acidic conditions.

Key Applications:

-

Synthesis of Kinase Inhibitors: This reagent is famously used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib.[1] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies. The synthesis of Ibrutinib involves the nucleophilic attack of a pyrazolopyrimidine derivative on (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate.

-

Development of GPCR Modulators: The 3-substituted piperidine scaffold is prevalent in ligands for G-protein coupled receptors (GPCRs). By introducing various amine, ether, or carbon-linked substituents at the 3-position, novel modulators of GPCRs involved in neurological and metabolic disorders can be synthesized.

-

Creation of Ion Channel Blockers: The piperidine core is a common feature in many ion channel blockers. The ability to introduce diverse functional groups at the 3-position allows for the fine-tuning of potency and selectivity for specific ion channels, such as calcium or potassium channels.

-

Generation of Diverse Compound Libraries: The straightforward reactivity of this compound with a wide range of nucleophiles makes it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening and hit-to-lead optimization.

B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for B-cell development, activation, and differentiation. Bruton's tyrosine kinase (BTK) is a critical downstream effector of the BCR. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation and survival. Inhibitors of BTK, synthesized using this compound, block this pathway, leading to apoptosis of malignant B-cells.

Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol describes the conversion of the hydroxyl group to a tosylate, a better leaving group for subsequent nucleophilic substitution reactions.

Caption: Workflow for the tosylation of tert-butyl 3-hydroxypiperidine-1-carboxylate.

Materials:

-

(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol outlines the SN2 reaction of this compound with a primary or secondary amine.

Caption: General workflow for the nucleophilic substitution with amines.

Materials:

-

(S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

-

Amine nucleophile (1.5 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

-

Water

-

Ethyl acetate or Dichloromethane for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent system (e.g., methanol in DCM or ethyl acetate in hexanes)

Procedure:

-

To a solution of the amine nucleophile in anhydrous DMF or CH₃CN, add the base (K₂CO₃ or Cs₂CO₃).

-

Add (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-substituted piperidine derivative.

Data Presentation

The following table summarizes the yields of 3-substituted piperidine derivatives obtained from the reaction of a ditosylated precursor with various amines, which serves as a good model for the reactivity of this compound.[2][3]

| Entry | Nucleophile (Amine) | Product | Yield (%) |

| 1 | Cyclohexylamine | (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate | 37 |

| 2 | Benzylamine | (S)-tert-butyl (1-benzylpiperidin-3-yl) carbamate | 68 |

| 3 | Propylamine | (S)-tert-butyl (1-propylpiperidin-3-yl)carbamate | 55 |

| 4 | Isopropylamine | (S)-tert-butyl (1-isopropylpiperidin-3-yl)carbamate | 48 |

| 5 | (S)-(-)-1-Phenylethylamine | tert-Butyl ((S)-1-((S)-1-phenylethyl)piperidin-3-yl)carbamate | 65 |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo efficient nucleophilic substitution reactions allows for the facile synthesis of a wide range of 3-substituted piperidine derivatives. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the design and synthesis of novel therapeutic agents targeting a variety of diseases. The successful application in the synthesis of kinase inhibitors like Ibrutinib underscores its significance in modern drug discovery and development.

References

Synthesis of 3-Substituted Piperidines: Versatile Scaffolds for Drug Discovery Utilizing tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. In particular, the synthesis of 3-substituted piperidines is of significant interest for the development of novel therapeutics targeting a range of diseases, including central nervous system disorders and metabolic diseases.

This document provides detailed application notes and protocols for the synthesis of a variety of 3-substituted piperidines using tert-butyl 3-(tosyloxy)piperidine-1-carboxylate as a key intermediate. The tosylate group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions, and can be readily removed under acidic conditions for further derivatization.

General Reaction Scheme

The core transformation involves the SN2 displacement of the tosylate group by a nucleophile. The stereochemistry at the C3 position is typically inverted during this process.

Caption: General Sɴ2 reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-azidopiperidine-1-carboxylate (Nitrogen Nucleophile)

This protocol describes the introduction of an azide functionality, a versatile precursor for the synthesis of amines and other nitrogen-containing heterocycles.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl 3-(phenylthio)piperidine-1-carboxylate (Sulfur Nucleophile)

This protocol outlines the formation of a carbon-sulfur bond by reacting the tosylate with a thiol.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of thiophenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of tert-Butyl 3-cyanopiperidine-1-carboxylate (Carbon Nucleophile)

This protocol describes the introduction of a cyano group, which can be further elaborated into carboxylic acids, amines, or amides.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into deionized water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles. The data is compiled from analogous reactions and general principles of nucleophilic substitution.[1]

| Nucleophile Category | Nucleophile | Product | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Nitrogen | Sodium Azide | tert-Butyl 3-azidopiperidine-1-carboxylate | DMF | 80 - 100 | 12 - 24 | 85 - 95 |

| Benzylamine | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | CH₂Cl₂ | Reflux | 24 | 68 | |

| Cyclohexylamine | tert-Butyl 3-(cyclohexylamino)piperidine-1-carboxylate | CH₂Cl₂ | Reflux | 24 | 37 | |

| Piperidine | tert-Butyl 3-(piperidin-1-yl)piperidine-1-carboxylate | ACN | 60 - 80 | 12 - 24 | 70 - 85 | |

| Sulfur | Thiophenol/K₂CO₃ | tert-Butyl 3-(phenylthio)piperidine-1-carboxylate | DMF | RT - 60 | 12 - 18 | 80 - 90 |

| Carbon | Sodium Cyanide | tert-Butyl 3-cyanopiperidine-1-carboxylate | DMSO | 90 - 110 | 24 - 48 | 60 - 75 |

| Oxygen | Sodium Methoxide | tert-Butyl 3-methoxypiperidine-1-carboxylate | MeOH | Reflux | 12 - 24 | 50 - 65 |

| Halogen | Tetrabutylammonium Fluoride | tert-Butyl 3-fluoropiperidine-1-carboxylate | THF | Reflux | 24 - 48 | 40 - 55 |

Application in Drug Discovery: 3-Aminopiperidines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

3-Aminopiperidine derivatives are key pharmacophores in a class of oral anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[3][4] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6] The synthesis of these vital pharmaceutical agents often involves the introduction of a nitrogen-containing substituent at the 3-position of a piperidine ring.

Caption: Synthesis and mechanism of DPP-4 inhibitors.

Experimental Workflow

The general workflow for the synthesis and purification of 3-substituted piperidines from this compound is outlined below.

Caption: General experimental workflow.

These protocols and application notes provide a robust starting point for the synthesis of a diverse library of 3-substituted piperidines. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of N-Boc-3-Aminopiperidine Derivatives via Nucleophilic Substitution

Introduction

The 3-aminopiperidine scaffold is a crucial structural motif found in numerous biologically active compounds and pharmaceutical drugs. The synthesis of its derivatives is of significant interest to researchers in medicinal chemistry and drug development. A reliable method for creating these derivatives is through the nucleophilic substitution of a suitable leaving group on the piperidine ring with an amine. This document outlines a general protocol for the reaction of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate with various primary and secondary amines. The tosylate group serves as an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction with the amine nucleophile. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for selective modifications.

Reaction Mechanism

The fundamental reaction involves the amine, acting as a nucleophile, attacking the carbon atom bonded to the tosylate group. The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond, while the carbon-oxygen bond of the tosylate group breaks, with the tosylate anion being displaced as the leaving group. The reaction typically proceeds via an SN2 mechanism, which is influenced by the steric hindrance of both the amine and the piperidine substrate, as well as the nucleophilicity of the amine.

Experimental Protocol

This protocol provides a general procedure for the reaction. Specific amounts and reaction times may need to be optimized depending on the amine used.

Materials and Reagents:

-

This compound

-

Selected primary or secondary amine (e.g., cyclohexylamine, benzylamine)

-

Dichloromethane (CH2Cl2), anhydrous

-

20% aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the desired amine (15.0 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary, for example, 12 hours may be sufficient for amines like cyclohexylamine.

-

Work-up: a. Upon completion, quench the reaction by adding 20% aqueous sodium bicarbonate solution (20 mL). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL). c. Combine the organic layers and wash with brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-3-(amino)piperidine derivative.

Data Summary

The following table summarizes the results obtained from reacting a piperidine ditosylate precursor with different amines, which follows a similar reaction pathway.

| Amine | Product | Yield (%) | Reference |

| Cyclohexylamine | (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate | 74% | |

| Benzylamine | (S)-tert-butyl (1-benzylpiperidin-3-yl) carbamate | 68% |

Note: The yields are based on a similar reaction starting from a ditosylated precursor derived from L-glutamic acid.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of N-Boc-3-aminopiperidine derivatives.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Application Notes and Protocols: Synthesis and Utility of tert-Butyl 3-azidopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of tert-butyl 3-azidopiperidine-1-carboxylate via the reaction of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate with azide nucleophiles. This key synthetic transformation proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in an inversion of stereochemistry. The resulting chiral azide is a valuable building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Chiral substitution on the piperidine ring is often crucial for biological activity. The synthesis of enantiomerically pure 3-substituted piperidines is therefore of significant interest. One common strategy involves the displacement of a good leaving group, such as a tosylate, with a suitable nucleophile.

This application note focuses on the reaction of this compound with azide nucleophiles. This SN2 reaction provides a reliable method for introducing an azide functionality, which can be subsequently reduced to a primary amine. This amine is a key pharmacophore in various drug candidates, most notably in the structure of sitagliptin and other "gliptin" drugs that target the DPP-4 enzyme.

Reaction Mechanism and Stereochemistry

The reaction of this compound with an azide nucleophile, typically sodium azide, is a classic example of an SN2 reaction. The reaction proceeds via a backside attack of the azide anion on the carbon atom bearing the tosyloxy group. This concerted mechanism leads to a Walden inversion of the stereocenter. Therefore, if the starting material is the (S)-enantiomer of this compound, the product will be the (R)-enantiomer of tert-butyl 3-azidopiperidine-1-carboxylate.

Experimental Protocols

The following protocols are adapted from established procedures for similar SN2 reactions on piperidine rings. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Synthesis of (R)-tert-Butyl 3-azidopiperidine-1-carboxylate

Materials:

-

(S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 - 2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (R)-tert-butyl 3-azidopiperidine-1-carboxylate.

Data Presentation

| Parameter | Condition | Reference/Note |

| Substrate | (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate | - |

| Nucleophile | Sodium Azide (NaN₃) | 1.5 - 2.0 equivalents |

| Solvent | Dimethylformamide (DMF) | Anhydrous |

| Temperature | 80-90 °C | Optimization may be required |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

| Workup | Aqueous workup with EtOAc extraction | Standard procedure |

| Purification | Silica gel column chromatography | Eluent: EtOAc/Hexanes gradient |

| Expected Yield | 60-80% | Yields can vary based on scale and purity of starting materials. |

| Stereochemistry | Inversion of configuration | SN2 mechanism |

Application in Drug Development: Synthesis of DPP-4 Inhibitors

(R)-tert-Butyl 3-azidopiperidine-1-carboxylate is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin. The azide group is readily reduced to the corresponding primary amine, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, which is a key building block for these drugs.

DPP-4 Signaling Pathway and Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[2][3] GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.[2][3]

By inhibiting DPP-4, "gliptin" drugs increase the circulating levels of active GLP-1 and GIP.[1] This leads to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose levels in patients with type 2 diabetes.[4][5]

Conclusion

The SN2 reaction of this compound with azide nucleophiles is a robust and stereospecific method for the synthesis of tert-butyl 3-azidopiperidine-1-carboxylate. This chiral intermediate is a highly valuable building block for the synthesis of DPP-4 inhibitors, demonstrating a direct application in the development of therapeutics for type 2 diabetes. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. droracle.ai [droracle.ai]

- 2. Regulation of glucose homeostasis by GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

Application of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Fragment-Based Drug Design

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. A key tenet of successful FBDD campaigns is the quality and diversity of the fragment library. In recent years, there has been a significant shift from predominantly flat, two-dimensional fragments towards more three-dimensional (3D) scaffolds.[1][2][3] These 3D fragments can form more complex and specific interactions with protein binding sites, often leading to improved potency and selectivity.[4][5]

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7] Its saturated, non-planar nature makes it an ideal core for the development of 3D fragments. tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is a versatile chemical building block that serves as an excellent starting point for the synthesis of diverse libraries of 3D piperidine-based fragments. The tosyl group at the 3-position acts as an efficient leaving group, allowing for the introduction of a wide range of substituents through nucleophilic substitution. The Boc-protecting group on the piperidine nitrogen ensures stability and allows for controlled, site-selective reactions, which can be removed later in the synthetic sequence for further elaboration.[8]

This document provides detailed protocols for the utilization of this compound in a typical FBDD workflow, from fragment library synthesis to hit validation and elaboration.

Logical Workflow for FBDD using the Piperidine Scaffold

The following diagram illustrates the overall workflow in a fragment-based drug design campaign starting from this compound.

Caption: FBDD workflow from starting material to lead compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative 3-Substituted Piperidine Fragment Library

This protocol describes the parallel synthesis of a small, diverse library of piperidine-based fragments from this compound via nucleophilic substitution with various phenols.

Materials:

-

This compound

-

A diverse set of phenols (e.g., 4-cyanophenol, 3-methoxyphenol, 4-fluorophenol)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

96-well reaction block with magnetic stirring

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

To each well of a 96-well reaction block, add this compound (35.5 mg, 0.1 mmol, 1.0 eq).

-

Add a unique phenol (1.2 eq) to each corresponding well.

-

Add potassium carbonate (27.6 mg, 0.2 mmol, 2.0 eq) to each well.

-

Dispense anhydrous acetonitrile (1.0 mL) to each well.

-

Seal the reaction block and heat at 80 °C with vigorous stirring for 16 hours.

-

After cooling to room temperature, filter the contents of each well to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue from each well using an appropriate method, such as preparative HPLC or automated flash chromatography, to yield the desired fragment.

-

Characterize each purified fragment by LC-MS and ¹H NMR to confirm identity and purity (>95%).

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)